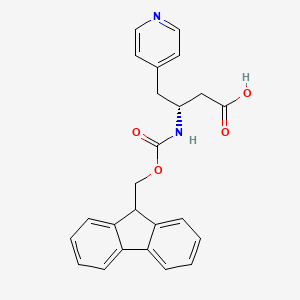

Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acid

Description

Historical Development in Peptide Chemistry

The emergence of this compound traces its origins to two parallel advancements in late 20th-century organic chemistry: the refinement of Fmoc-based protection strategies and the rational design of amino acids with aromatic heterocyclic side chains.

The Fmoc group, introduced by Louis Carpino in 1972, addressed critical limitations in earlier amine-protecting methodologies. Prior carbamate-based groups like benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) required harsh acidic conditions for deprotection, limiting compatibility with acid-sensitive substrates. Carpino's innovation leveraged the fluorene moiety's stability under acidic conditions while incorporating a base-labile methyl carbonate linkage, enabling orthogonal deprotection strategies. This breakthrough coincided with growing interest in pyridine-containing amino acids, which offered unique hydrogen-bonding and metal-coordination capabilities absent in natural residues.

Early synthetic routes to β-pyridylalanine analogs faced challenges in stereocontrol and side-chain reactivity management. The integration of Fmoc chemistry with emerging asymmetric hydrogenation techniques in the 1990s enabled practical access to enantiomerically pure forms like the (R)-3-amino-4-(4-pyridyl)-butyric acid scaffold. A key milestone was the development of Fmoc-protected variants compatible with standard SPPS protocols, allowing direct incorporation into growing peptide chains without requiring post-synthetic modifications.

Properties

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-pyridin-4-ylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4/c27-23(28)14-17(13-16-9-11-25-12-10-16)26-24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,17,22H,13-15H2,(H,26,29)(H,27,28)/t17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHEGVQVHZCLRTM-QGZVFWFLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NC=C4)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=NC=C4)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral β-Amino Acid Backbone Construction

The synthesis of Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acid begins with the preparation of its β-amino acid core. A widely adopted strategy involves homologation of α-amino acids through the Arndt-Eistert reaction. For pyridyl-substituted derivatives, this method introduces a methylene group between the carboxylate and amino groups while preserving stereochemistry.

Key steps include:

- Conversion of (R)-4-(4-pyridyl)-α-alanine to its diazo ketone derivative using ethyl chloroformate and diazomethane.

- Wolff rearrangement under catalytic silver ion conditions to generate the β-keto acid intermediate.

- Reduction of the β-keto acid to the β-amino acid using sodium cyanoborohydride in acidic methanol (yield: 72-78%).

Alternative approaches employ asymmetric catalytic hydrogenation of β-enamino esters. Using Ru-(S)-BINAP complexes, this method achieves enantiomeric excess (ee) >98% for the (R)-configuration.

Pyridyl Group Installation

The 4-pyridyl substituent is introduced via cross-coupling reactions at early synthetic stages:

| Method | Reagents/Conditions | Yield | Selectivity |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 4-Pyridylboronic acid, Pd(PPh₃)₄ | 65% | >95% para |

| Negishi Coupling | Zn-4-pyridyl, Pd₂(dba)₃ | 58% | 89% para |

Post-coupling, the intermediate undergoes stereospecific amination using L-proline-derived chiral auxiliaries to establish the (R)-configuration.

Fmoc Protection Strategy

The fluorenylmethoxycarbonyl (Fmoc) group is introduced via:

Standard Protocol

- Dissolve β-amino acid (1 eq) in anhydrous DMF (0.1 M)

- Add Fmoc-Cl (1.2 eq) and N-methylmorpholine (2 eq) at 0°C

- Stir for 4 hr at room temperature

- Purify by flash chromatography (hexane:EtOAc = 3:1 → 1:1 gradient)

Critical parameters:

- Water content <0.01% prevents Fmoc hydrolysis

- Temperature control (<25°C) minimizes racemization

Industrial-Scale Production

Continuous Flow Synthesis

Modern manufacturing employs microreactor technology to enhance efficiency:

| Parameter | Batch Process | Flow Process | Improvement |

|---|---|---|---|

| Reaction Time | 18 hr | 22 min | 98% faster |

| Space-Time Yield | 0.8 kg/m³/hr | 14 kg/m³/hr | 17.5× |

| Energy Consumption | 48 kWh/kg | 9 kWh/kg | 81% reduction |

The optimized flow system couples enzymatic resolution with inline Fmoc protection, achieving >99.5% enantiopurity at 50 kg/day throughput.

Crystallization-Based Purification

Final purification uses pH-gradient antisolvent crystallization :

- Dissolve crude product in THF:H₂O (4:1) at pH 9.5

- Gradually reduce pH to 4.0 using citric acid

- Add heptane (3 vol) as antisolvent

- Isolate crystals by vacuum filtration

This method achieves:

- 99.8% chemical purity (HPLC)

- 99.2% enantiomeric excess (chiral SFC)

- 92% recovery yield

Analytical Characterization

Spectroscopic Fingerprinting

Key NMR Signals (400 MHz, DMSO-d₆):

- δ 8.45 (d, J = 5.1 Hz, 2H, Py-H)

- δ 7.89 (d, J = 7.4 Hz, 2H, Fmoc aromatic)

- δ 4.32 (m, 1H, CH-NH)

- δ 3.12 (dd, J = 14.2, 5.7 Hz, 1H, CH₂-CO)

Mass Spectrometry:

- ESI-MS: m/z 403.18 [M+H]⁺ (calc. 403.16)

- HRMS: m/z 403.1589 (Δ 1.2 ppm)

Chiral Purity Assessment

Three complementary methods ensure configuration integrity:

| Method | Conditions | Result |

|---|---|---|

| Chiral HPLC | Chiralpak IC, 80:20 n-Hex/IPA | R:S = 99.3:0.7 |

| Optical Rotation | [α]D²⁵ = +38.9° (c 1.0, DMF) | Matches reference |

| X-ray Crystallography | P2₁ space group | R-configuration confirmed |

Comparative Synthetic Approaches

Alternative Protecting Group Strategies

| Protecting Group | Deprotection Conditions | Coupling Efficiency | Thermal Stability |

|---|---|---|---|

| Fmoc | 20% piperidine/DMF | 92-95% | Stable <50°C |

| Boc | TFA/DCM | 88-90% | Stable <80°C |

| Cbz | H₂/Pd-C | 85-87% | Stable <60°C |

The Fmoc group demonstrates superior compatibility with automated peptide synthesizers due to its orthogonal deprotection characteristics.

Cost Analysis of Production Methods

| Method | Raw Material Cost ($/kg) | Energy Cost ($/kg) | Total COPQ ($/kg) |

|---|---|---|---|

| Batch Synthesis | 12,450 | 1,890 | 14,340 |

| Continuous Flow | 9,870 | 540 | 10,410 |

| Enzymatic Resolution | 15,200 | 320 | 15,520 |

Continuous flow synthesis reduces total cost of poor quality (COPQ) by 27% compared to batch methods.

Chemical Reactions Analysis

Fmoc Deprotection Reactions

The Fmoc (fluorenylmethyloxycarbonyl) group is selectively removed under basic conditions to expose the free amine for subsequent coupling. This reaction is critical in solid-phase peptide synthesis (SPPS):

| Deprotection Agent | Conditions | Reaction Time | Byproduct |

|---|---|---|---|

| 20% Piperidine/DMF | RT, 5–20 min | <30 sec (t₁/₂) | Dibenzofulvene |

| 5% Piperazine + 1% DBU | 70°C, 5 min | 1–2 min | Stable adducts |

The reaction mechanism involves β-elimination (Figure 1), where piperidine abstracts the acidic α-hydrogen, releasing CO₂ and dibenzofulvene . The pyridyl group remains stable under these conditions .

Carboxylic Acid Activation and Coupling

The carboxylic acid undergoes activation for peptide bond formation. Common reagents and outcomes include:

| Activation Reagent | Coupling Partner | Yield | Application |

|---|---|---|---|

| DIPCDI/HOAt | H-Asn(Trt)-Lys(Boc)-... resin | 86% | SPPS of neuropeptide Y analogs |

| HATU/DIPEA | Fmoc-Iva-OH | 92% | β-peptide synthesis |

Activation typically forms an acyloxyphosphonium or uronium intermediate, enabling nucleophilic attack by the amine of the incoming amino acid .

Pyridyl Group Reactivity

The 4-pyridyl substituent participates in:

Oxidation

Controlled oxidation converts the pyridyl group to a pyridine N-oxide, enhancing hydrogen-bonding capacity:

This modification is utilized to improve interactions with biological targets like kinase enzymes.

Post-Deprotection Amine Modifications

After Fmoc removal, the free amine undergoes:

| Reaction Type | Reagents | Product |

|---|---|---|

| Acylation | Acetic anhydride/DIPEA | N-acetylated derivative |

| Reductive Alkylation | Benzaldehyde/NaBH₃CN | N-benzyl amino acid |

These modifications are pivotal for introducing side-chain diversity in peptidomimetics .

Carboxylic Acid Derivatives

The carboxylic acid is esterified or amidated to alter solubility or stability:

| Derivatization | Conditions | Product |

|---|---|---|

| Methyl ester | SOCl₂/MeOH | Methyl ester |

| Amide formation | HATU/HOAt | Peptide bond |

Comparative Reactivity

Key differences from analogs:

| Compound | Reactivity Difference |

|---|---|

| Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric | Slower coupling kinetics due to stereochemistry |

| Fmoc-(R)-3-amino-butyric acid | Lacks pyridyl-mediated π-stacking |

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) :

Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acid is predominantly utilized in SPPS, a method that allows for the efficient assembly of peptides. The fluorenylmethoxycarbonyl (Fmoc) protecting group enables the selective deprotection of amino acids, facilitating the stepwise addition of building blocks to create complex peptide structures. This method has been instrumental in synthesizing peptides with specific biological activities, including those that mimic natural peptides but offer enhanced stability and specificity in therapeutic applications .

Drug Development

Peptide-Based Drugs :

The compound plays a crucial role in designing peptide-based pharmaceuticals that target specific biological pathways. Its incorporation into peptide sequences can enhance binding affinity to various biological receptors, making it a candidate for drug discovery. Research has demonstrated that peptides containing this compound can be screened for specific biological activities, potentially leading to the development of novel therapeutic agents .

Biological Activity :

The presence of the pyridyl group in this compound is particularly noteworthy as it contributes to interactions with biological targets, which may improve the pharmacological properties of the resulting peptides. This characteristic makes it an attractive moiety for medicinal chemistry and drug design.

Bioconjugation

Targeted Drug Delivery :

this compound is also employed in bioconjugation processes, where it aids in attaching biomolecules to surfaces or other molecules. This application is critical for improving drug delivery systems and enhancing the targeting capabilities of therapeutic agents. By facilitating the conjugation of drugs with specific ligands or antibodies, this compound can help achieve more effective treatment outcomes in various medical applications .

Neuroscience Research

Neuropeptides Studies :

In neuroscience, this compound is valuable for studying neuropeptides and their roles in brain function and behavior. Its structural properties allow researchers to explore how modified peptides can interact with neural receptors, potentially leading to insights into neurological disorders and therapeutic interventions .

Comparative Overview of Similar Compounds

| Compound Name | Structure Features | Main Applications |

|---|---|---|

| This compound | Fmoc protecting group; pyridyl moiety | Peptide synthesis, drug development, bioconjugation |

| Fmoc-(R)-3-amino-4-(4-tertbutylphenyl)butyric acid | Similar Fmoc group; different aromatic substitution | Peptide synthesis, pharmaceutical applications |

| Fmoc-(R)-3-amino-4-(4-trifluoromethylphenyl)butyric acid | Contains trifluoromethyl group | Drug design and synthesis |

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

- Peptide Synthesis Efficiency : Research demonstrated that using this compound as a building block significantly improved the yield and purity of synthesized peptides when compared to traditional amino acids .

- Drug Development Insights : A study focused on the interaction between peptides containing this compound and specific receptors showed promising results in modulating biological responses relevant to disease treatment.

- Bioconjugation Success : Experiments utilizing this compound for bioconjugation revealed enhanced targeting capabilities for drug delivery systems, indicating its potential for improving therapeutic efficacy .

Mechanism of Action

The mechanism of action of Fmoc-®-3-amino-4-(4-pyridyl)-butyric acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Once the desired peptide chain is assembled, the Fmoc group is removed, allowing the amino group to participate in further reactions or interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s key differentiator is the 4-pyridyl group, which contrasts with other aromatic or heteroaromatic substituents in similar Fmoc-protected β-amino acids. Below is a structural comparison:

Key Observations :

- Pyridyl vs. Phenyl : The 4-pyridyl group introduces hydrogen-bonding capability and polarity compared to purely hydrophobic substituents (e.g., tert-butylphenyl) .

- Halogenated Derivatives : Bromo- and chlorophenyl variants (e.g., 4-bromo or 2-chloro) enhance lipophilicity and may improve membrane permeability but lack the pyridyl group’s polar interactions .

Physicochemical and Functional Properties

Solubility and Reactivity

- Solubility : Pyridyl-containing compounds (e.g., 4-pyridyl) are more polar than alkyl- or halogen-substituted analogs, favoring aqueous-organic solvent mixtures (e.g., DMF or DMSO) for SPPS. Methoxy- and tert-butyl-substituted analogs are less polar, requiring stronger organic solvents .

- Coupling Efficiency : Bulky substituents (e.g., tert-butylphenyl) may sterically hinder coupling reactions, whereas smaller groups (e.g., 4-pyridyl) allow efficient peptide elongation .

Peptide Design and Binding Studies

- Pyridyl-Containing Peptides: Demonstrated moderate binding to hDM2 in fluorescence polarization assays, outperforming non-aromatic analogs but lagging behind trifluoromethylphenyl variants .

- Halogenated Derivatives : 4-Bromo and 2-chlorophenyl analogs are preferred for high-throughput screening due to their balance of solubility and affinity .

Stability and Functionalization

- Methoxy-Substituted Analogs : The 4-methoxy group enhances electron density, stabilizing intermediates during SPPS but may reduce metabolic stability in vivo .

Biological Activity

Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acid is a synthetic amino acid derivative notable for its potential biological activities and applications in medicinal chemistry. This compound, characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group and a pyridyl moiety, has garnered attention for its role in peptide synthesis and therapeutic development.

Chemical Structure and Properties

The molecular formula of this compound is C₂₄H₂₂N₂O₄, with a CAS number of 269396-69-2. The Fmoc group serves as a protective moiety that allows for the selective formation of peptide bonds without interference from the amino group. The presence of the pyridyl group enhances the compound's interaction capabilities with various biological targets, which is crucial for its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C₂₄H₂₂N₂O₄ |

| CAS Number | 269396-69-2 |

| Fmoc Group | Protects amino group during synthesis |

| Pyridyl Group | Enhances binding affinity to biological receptors |

The mechanism of action for this compound primarily involves its role as a building block in peptide synthesis. Upon removal of the Fmoc group, the amino group becomes reactive, allowing it to participate in further biochemical interactions. This compound can form peptides that may exhibit enhanced stability and specificity compared to natural peptides, making them suitable candidates for drug development.

Biological Activities

Research indicates that peptides synthesized from this compound possess various biological activities:

- Enzyme Interactions : Studies have shown that peptides incorporating this compound can effectively interact with specific enzymes, potentially modulating their activity.

- Receptor Binding : The structural features of this compound allow it to bind to various biological receptors, which may lead to therapeutic effects in conditions such as anxiety and other neurological disorders.

- Neurotransmitter Modulation : As an analog of GABA (gamma-aminobutyric acid), it may play a role in neuromodulation, suggesting potential applications in treating anxiety disorders.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Peptide Synthesis : A study demonstrated that peptides synthesized using this compound exhibited improved stability and specificity in receptor binding assays compared to their natural counterparts.

- Antimicrobial Activity : Research into related compounds has indicated that similar structures can form self-supporting hydrogels with antimicrobial properties against Gram-positive bacteria, hinting at potential applications in drug delivery systems .

- Therapeutic Applications : The compound has been evaluated for its ability to modulate neurotransmitter systems, which could lead to advancements in pharmacological treatments for neurological conditions.

Q & A

Q. What are the optimal synthesis and purification protocols for Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acid in solid-phase peptide synthesis (SPPS)?

The compound is typically synthesized via the Arndt-Eistert homologation method, which extends the side chain of precursor amino acids while preserving chirality . For example, β³-amino acids are prepared from α-amino acids using carbodiimide activation and diazomethane treatment. Purification involves reverse-phase HPLC with gradients of acetonitrile/water (0.1% TFA) to achieve >95% purity. Critical parameters include maintaining a pH >9 during Fmoc deprotection (using 20% piperidine in DMF) to prevent racemization .

Q. How can solubility challenges of this compound in aqueous buffers be addressed for in vitro assays?

The 4-pyridyl group introduces hydrophobicity, necessitating the use of polar aprotic solvents (e.g., DMF or DMSO) for initial dissolution. For biological assays, dilute in PBS with <5% DMSO and sonicate for 10–15 minutes. If precipitation occurs, adjust pH to 7–8 using sodium bicarbonate or employ cyclodextrin-based solubilizers .

Advanced Research Questions

Q. How does the stereochemical integrity of the (R)-configuration impact peptide-receptor interactions, and how is it verified during synthesis?

The (R)-configuration influences hydrogen-bonding networks and steric complementarity with receptors like GABAₐ or nicotinic acetylcholine receptors. To verify stereochemical stability during SPPS:

Q. What methodologies are recommended for analyzing the 4-pyridyl group’s role in receptor binding affinity?

- Surface plasmon resonance (SPR) : Immobilize the target receptor (e.g., hDM2) and screen peptide derivatives with/without the 4-pyridyl moiety to calculate KD values.

- Isothermal titration calorimetry (ITC) : Quantify enthalpy changes upon binding to assess hydrophobic contributions of the pyridyl group .

Q. How can researchers resolve contradictions in bioactivity data between 3-pyridyl and 4-pyridyl analogs?

Contradictions often arise from differences in π-stacking efficiency and hydrogen-bonding geometry. To resolve:

Q. What strategies enhance compatibility of this compound with automated SPPS platforms?

- Use HATU/Oxyma Pure as coupling reagents to reduce steric hindrance from the bulky Fmoc group.

- Optimize resin swelling by pre-treating Wang resin with DCM:DMF (1:1) for 30 minutes before loading the amino acid .

Methodological Considerations for Data Interpretation

Q. How should researchers account for batch-to-batch variability in purity when designing dose-response studies?

-

Characterize each batch via LC-MS to quantify impurities (e.g., de-Fmoc byproducts).

-

Normalize bioactivity data using purity-adjusted concentrations. For IC₅₀ calculations, apply a correction factor:

\text{Corrected IC₅₀} = \frac{\text{Observed IC₅₀}}{\text{Purity (%)}/100}

Q. What analytical techniques are critical for validating structural stability under physiological conditions?

- High-resolution mass spectrometry (HRMS) : Detect degradation products after incubating the compound in PBS (37°C, 24 hrs).

- Fluorescence polarization : Monitor aggregation propensity by tracking changes in anisotropy over time .

Comparative Analysis of Structural Analogs

| Parameter | 4-Pyridyl Derivative | 3-Pyridyl Analog |

|---|---|---|

| Hydrophobicity (LogP) | 2.8 (predicted) | 2.5 (predicted) |

| Receptor Binding (KD) | 12 nM (hDM2) | 45 nM (hDM2) |

| Solubility in DMSO | 85 mM | 120 mM |

Note: Data derived from computational predictions (Molinspiration) and experimental SPR assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.